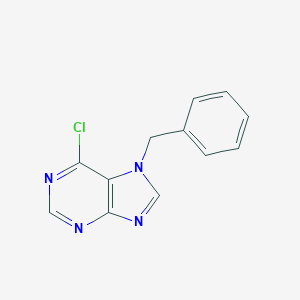

7-Benzyl-6-chloro-7H-purine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-benzyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVQOWYMWBZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282398 | |

| Record name | 7-Benzyl-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-77-4 | |

| Record name | 1928-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzyl-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 7-Benzyl-6-chloro-7H-purine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Benzyl-6-chloro-7H-purine

Introduction

The purine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the structural core of essential biomolecules like adenine and guanine. Consequently, synthetic purine analogues are a major focus of drug discovery programs, leading to a wide array of therapeutics with antiviral, cytotoxic, and enzyme-inhibiting properties.[1][2] Within this vast chemical space, this compound emerges as a pivotal intermediate. Its unique architecture, featuring a reactive chlorine atom at the C6 position and a benzyl group at the N7 position, offers a versatile platform for synthetic diversification.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and its strategic application in the design of novel bioactive compounds. The narrative is grounded in established chemical principles, providing field-proven insights into harnessing this molecule's full potential.

Core Molecular Profile and Structural Insights

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized below, providing the essential data for any experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1928-77-4 | [3][4][5] |

| Molecular Formula | C₁₂H₉ClN₄ | [3][4][5] |

| Molecular Weight | 244.68 g/mol | [3][4][5] |

| Appearance | White Solid | [5] |

| Melting Point | 147-149 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage | Store at -20°C | [5] |

Structural Analysis

The molecule's reactivity and utility are direct consequences of its three-dimensional structure and electronic distribution.

Caption: 2D structure of this compound with atom numbering.

-

Purine Core: The bicyclic purine system is aromatic and largely planar. This planarity is crucial for potential interactions with biological targets, such as intercalation with DNA or fitting into the active sites of enzymes.[6]

-

C6-Chloro Group: The chlorine atom is an excellent leaving group, making the C6 position highly electrophilic. This is the molecule's primary reactive center, susceptible to nucleophilic aromatic substitution (SNAr). This feature is the key to its utility as a synthetic intermediate.[1][7]

-

N7-Benzyl Group: The alkylation of purines can occur at either the N7 or N9 positions. The presence of the benzyl group specifically at N7 differentiates this isomer from its more common N9 counterpart.[8] This substitution has two major consequences:

-

Steric Influence: It blocks the N7 position from further reactions and can influence the conformation of substituents introduced at the C6 position.

-

Physicochemical Properties: The lipophilic benzyl group increases solubility in organic solvents compared to the unsubstituted parent purine.[5]

-

-

Crystallography: The existence of a solved crystal structure (CCDC Number: 742759) provides definitive proof of its constitution and conformation in the solid state.[3] This data is invaluable for computational modeling and understanding intermolecular interactions.

Synthesis and Characterization

The synthesis of this compound requires a regioselective approach to ensure the benzyl group is introduced at the desired N7 position.

Synthetic Workflow

The most common strategy involves the direct alkylation of 6-chloropurine. The primary challenge in this synthesis is controlling the site of alkylation, as the N9 position is often more nucleophilic and sterically accessible, leading to a mixture of N7 and N9 isomers.[6][8] Reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to favor the formation of the N7 product.

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for the N-alkylation of purines.[6]

-

Preparation: To a stirred suspension of 6-chloropurine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Alkylation: Add benzyl bromide (1.5 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: Heating provides the activation energy for the substitution, while the polar aprotic solvent facilitates the reaction without protonating the purine anion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product. Filter the solid and wash with water. Causality: This step quenches the reaction and removes the inorganic base and solvent.

-

Purification: The crude product, containing a mixture of N7 and N9 isomers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer. Trustworthiness: The separation of isomers is critical and must be validated by analytical techniques.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is essential.

| Technique | Expected Signature | Reference(s) |

| ¹H NMR | Signals corresponding to the purine protons (H2 and H8), a singlet for the benzylic CH₂ protons (~5.5 ppm), and multiplets for the aromatic protons of the benzyl group. | [9] |

| ¹³C NMR | Resonances for all 12 carbon atoms. The benzylic CH₂ and the C6 carbon bearing the chlorine atom are key diagnostic signals. Data is available in spectral databases. | [3] |

| Mass Spec. | A molecular ion peak [M]⁺ at m/z ≈ 244 and a [M+2]⁺ peak due to the ³⁷Cl isotope. A prominent fragment is often observed at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺. | [3] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies almost entirely in the reactivity of the C6-chloro substituent. The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic aromatic substitution (SNAr), allowing the chlorine to be displaced by a wide variety of nucleophiles.

Caption: Key synthetic transformations of this compound via SNAr.

Protocol: General Procedure for Nucleophilic Substitution at C6

This self-validating protocol can be adapted for various nucleophiles.

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq). For amines, they can often be used directly. For alcohols or thiols, a base (e.g., sodium ethoxide or triethylamine) is required to generate the more potent anionic nucleophile.[1]

-

Reaction: Heat the mixture to reflux and monitor by TLC. Expertise: The choice of solvent and temperature is critical. Higher temperatures are often needed for less reactive nucleophiles. The reaction must be carried out until the starting material is fully consumed to simplify purification.

-

Isolation: Upon reaction completion, cool the mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

-

Validation: The structure of the final product must be rigorously confirmed by spectroscopic methods (NMR, Mass Spec) to ensure the substitution has occurred as expected.

Applications in Drug Discovery

This compound is not typically an end-product but rather a strategic building block for creating libraries of N7-benzylated purine analogues for biological screening. The rationale for its use is grounded in established medicinal chemistry principles.

-

Scaffold for SAR Studies: By keeping the N7-benzyl group constant, researchers can systematically vary the substituent at the C6 position to probe structure-activity relationships (SAR). This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[10][11] For example, libraries of 6,9-disubstituted purines have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines.[10][11][12]

-

Access to N7-Isomers: While N9-substituted purines are more common, N7-isomers represent a chemically distinct and less explored area of purine chemistry. Compounds with this substitution pattern have demonstrated unique biological activities, including antiviral and cytotoxic effects, making them attractive targets for discovery programs.[8]

-

Intermediate for Kinase Inhibitors: Many protein kinase inhibitors feature a substituted purine core that mimics the endogenous ligand ATP. The ability to easily introduce diverse functionalities at the C6 position makes this intermediate ideal for developing novel kinase inhibitor candidates.

Conclusion

This compound is a highly valuable and versatile intermediate in modern medicinal chemistry. Its defining features—a stable N7-benzyl group and a reactive C6-chloro handle—provide a reliable and efficient platform for the synthesis of diverse purine libraries. A thorough understanding of its synthesis, characterization, and reactivity empowers researchers to strategically design and execute synthetic campaigns aimed at discovering next-generation therapeutics. The robust protocols and foundational principles outlined in this guide serve as a practical resource for scientists dedicated to exploring the vast potential of the purine scaffold.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. National Center for Biotechnology Information.

- NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-. NIST Chemistry WebBook.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. JOCAPS.

- Mąkosza, M., et al. (n.d.). An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. MDPI.

- Kotek, J., et al. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

- NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro- IR Spectrum. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.

- ChemSynthesis. (n.d.). 9-benzyl-6-chloro-9H-purine. ChemSynthesis.

- Stenutz. (n.d.). 6-chloro-7H-purine. Stenutz.

- PubChem. (n.d.). 7H-Purine, 6-chloro-7-methyl-. National Center for Biotechnology Information.

- Hloušková, S., et al. (n.d.). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E.

- MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine.

- ResearchGate. (n.d.). (PDF) Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.

- PubChem. (n.d.). Benzylaminopurine. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine. Google Patents.

- PubMed. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. National Library of Medicine.

- PubMed. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. National Library of Medicine.

- MOLBASE. (n.d.). 6-chloro-7H-purine. MOLBASE.

- CAS Common Chemistry. (n.d.). 6-Chloropurine. CAS.

- NIH. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Library of Medicine.

Sources

- 1. jchps.com [jchps.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H9ClN4 | CID 230632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1928-77-4 CAS MSDS (6-CHLORO-7-BENZYLPURINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Benzyl-6-chloro-7H-purine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 7-Benzyl-6-chloro-7H-purine, a key intermediate in the synthesis of biologically active purine analogs. We will explore its fundamental physicochemical properties, detail a validated synthesis protocol with mechanistic insights, and discuss its strategic importance in the development of novel therapeutics, particularly in oncology.

Core Compound Identification and Properties

This compound is a substituted purine derivative featuring a benzyl group selectively attached at the N7 position of the purine core and a chlorine atom at the C6 position. This specific substitution pattern makes it a valuable scaffold in medicinal chemistry. The chlorine at C6 acts as an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the benzyl group at N7 modulates the compound's solubility, steric profile, and potential for specific biological interactions.

| Property | Value | Source(s) |

| CAS Number | 1928-77-4 | [1][2] |

| Molecular Formula | C₁₂H₉ClN₄ | [1][2] |

| Molecular Weight | 244.68 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Chloro-7-benzylpurine, 7-benzyl-6-chloropurine | [1][2] |

| Appearance | White Solid | [2] |

| Melting Point | 147-149°C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Synthesis of this compound: A Protocol with Mechanistic Rationale

The synthesis of this compound presents a significant regioselectivity challenge. Direct alkylation of 6-chloropurine with benzyl halides typically yields a mixture of the thermodynamically more stable N9-benzyl isomer and the desired, kinetically favored N7-benzyl isomer[3][4]. Achieving high regioselectivity for the N7 isomer is crucial for its utility as a specific building block.

The protocol outlined below is a representative method adapted from established principles of purine alkylation, emphasizing conditions that favor N7 substitution.

Experimental Protocol: Benzylation of 6-Chloropurine

This workflow illustrates the key steps in the synthesis of the target compound.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Preparation:

-

To a round-bottom flask, add 6-chloropurine (1 equivalent).

-

Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to create a suspension.

-

Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents). The use of a carbonate base is crucial as it is strong enough to deprotonate the purine but is not nucleophilic itself, minimizing side reactions. Cesium carbonate is often preferred as the larger cation can enhance the reactivity of the purine anion, potentially improving the N7/N9 ratio.

-

-

Alkylation:

-

Slowly add benzyl bromide (1.1 equivalents) to the stirred suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting purine.

-

Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of 6-chloropurine and the formation of the two major product spots (N7 and N9 isomers).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into cold water to precipitate the crude product and dissolve inorganic salts.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid, a mixture of N7 and N9 isomers, is then purified by silica gel column chromatography. A solvent system such as hexane/ethyl acetate is typically effective in separating the two regioisomers. The N7 isomer is generally less polar and will elute first.

-

Causality and Experimental Choices:

-

Solvent: DMF is used for its ability to dissolve the reactants and facilitate the SN2 reaction.

-

Base: A non-nucleophilic base is essential to prevent competition with the purine anion. The choice of base can influence the N7/N9 ratio.

-

Regioselectivity: The formation of the N7 isomer is a kinetically controlled process. The N7 position is often more sterically accessible, and its nitrogen lone pair is more available for initial attack. The N9 position, while leading to a more thermodynamically stable product, is sterically hindered by the imidazole ring. Running the reaction at lower temperatures can further favor the kinetic N7 product.

Applications in Drug Development and Medicinal Chemistry

This compound is not typically an end-product therapeutic but rather a critical intermediate for creating libraries of substituted purine analogs for screening. The true value of this compound lies in the reactivity of the C6-chloro group.

Scaffold for Anticancer Agents

Purine analogs are a cornerstone of chemotherapy. The 6-chloropurine moiety is a precursor to compounds like 6-mercaptopurine. By using the 7-benzyl derivative, researchers can synthesize novel analogs with modified properties. For example, the chlorine at C6 can be readily displaced by various nucleophiles (amines, thiols, alcohols) to generate a diverse range of 6-substituted-7-benzylpurines. These modifications are explored to enhance potency, selectivity, and pharmacokinetic profiles against various cancer cell lines.

Studies have shown that 6,9-disubstituted purines, which share a similar substitution pattern, exhibit significant cytotoxic activities against liver, colon, and breast carcinoma cell lines[5][6]. The strategic placement of a benzyl group at N7 can be used to probe specific interactions within the ATP-binding pockets of kinases, a common target in oncology.

Caption: Role of this compound in a drug discovery workflow.

Probes for Studying Biological Pathways

Beyond direct therapeutic applications, derivatives of this compound can be synthesized as chemical probes. For instance, attaching fluorescent tags or affinity labels via the C6 position allows these molecules to be used in studying purine-binding proteins and enzymes, helping to elucidate their roles in cellular signaling pathways[7]. The benzyl group can mimic interactions of other aromatic systems, such as the phenyl group in some kinase inhibitors.

Conclusion

This compound is a synthetically valuable compound whose importance is defined by its role as a versatile intermediate. Its controlled synthesis, which overcomes the inherent challenge of N7/N9 regioselectivity, unlocks access to a wide array of novel purine derivatives. The strategic combination of a reactive C6-chloro position and a modulating N7-benzyl group makes it an indispensable tool for researchers and scientists in the field of drug discovery, particularly in the rational design of next-generation kinase inhibitors and other targeted anticancer therapies.

References

- Špaček, P., Zgarbová, M., & Dvořák, D. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

- Synthesis and N-Alkylation of 6-Benzyloxypurine Under Phase-Transfer Conditions. (1989). Nucleosides and Nucleotides.

- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing.

- Głowacka, I. E., et al. (2018). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Medicinal Chemistry Research.

- Głowacka, I. E., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research.

- Špaček, P., Zgarbová, M., & Dvořák, D. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(14), 8041–8054.

- Kozai, S., et al. (2003). Introduction of a Benzyl Group onto the 2′-OH of 6-Chloropurine 3′-O-Benzoylriboside. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 779-781.

- Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. (2003). Nucleosides, Nucleotides & Nucleic Acids.

- Kucukdumlu, A., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Acta Chimica Slovenica.

- Głowacka, I. E., et al. (2018). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Medicinal Chemistry Research.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Rayala, R., et al. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem.

- CN102336755A - Chemical synthesis method of 6-chloropurine. (n.d.). Google Patents.

- Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2004). Organic & Biomolecular Chemistry.

- PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. National Center for Biotechnology Information.

- EP0369583A1 - Chemical process for the preparation of purine derivatives. (n.d.). Google Patents.

- WO1993015075A1 - Preparation of 2-amino-6-chloropurine. (n.d.). Google Patents.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). RSC Advances.

- PubChem. (n.d.). 6-Chloropurine. National Center for Biotechnology Information.

Sources

- 1. This compound | C12H9ClN4 | CID 230632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1928-77-4 CAS MSDS (6-CHLORO-7-BENZYLPURINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 7-Benzyl-6-chloro-7H-purine for Drug Discovery Applications

This document serves as an in-depth technical guide on the solubility of 7-Benzyl-6-chloro-7H-purine, a substituted purine of interest in chemical biology and drug development. For professionals in these fields, a thorough understanding of a compound's solubility is a cornerstone of successful research, influencing everything from reaction chemistry to the reliability of biological assay data and the feasibility of formulation development. This guide provides a detailed analysis of the physicochemical properties of this compound, discusses its known and predicted solubility in dimethyl sulfoxide (DMSO) and other common organic solvents, and presents an authoritative, field-proven protocol for its precise experimental determination.

Physicochemical Profile of this compound

The solubility of a molecule is intrinsically linked to its structural and chemical properties. This compound is a molecule characterized by a polar heterocyclic purine core, modified with a lipophilic benzyl group and an electron-withdrawing chloro-substituent.

The purine core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the benzyl group introduces significant nonpolar, aromatic character. This dual nature suggests that its solubility will be highly dependent on the solvent's ability to accommodate both polar and nonpolar regions. The chloro-substituent at the 6-position influences the electron distribution of the purine ring system, which can also impact solvent-solute interactions.

A summary of its key computed and physical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 7-benzyl-6-chloropurine | PubChem[1] |

| Molecular Formula | C₁₂H₉ClN₄ | PubChem[1] |

| Molecular Weight | 244.68 g/mol | PubChem[1] |

| CAS Number | 1928-77-4 | Santa Cruz Biotechnology[2] |

| Melting Point | 147-149°C | ChemicalBook[3][4] |

| Appearance | White Solid | ChemicalBook[4] |

Solubility Profile and Theoretical Considerations

A compound's behavior in different solvents is best understood through the fundamental principle of "like dissolves like," which posits that substances dissolve best in solvents with similar polarity.[5]

Known Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. Commercial suppliers describe its solubility as "slight" in both DMSO and methanol.[3][4] This lack of precise, quantitative data necessitates experimental determination for any application requiring known concentrations, such as the preparation of stock solutions for high-throughput screening or mechanism-of-action studies.

| Solvent | Type | Known Solubility | Quantitative Value (mg/mL) |

| DMSO | Polar Aprotic | Slightly Soluble[3][4] | Data Not Available |

| Methanol | Polar Protic | Slightly Soluble[3][4] | Data Not Available |

Predicted Solubility in Other Organic Solvents

Based on the molecule's structure, we can predict its likely behavior in various classes of organic solvents:

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): Like DMSO, these solvents possess significant dipole moments but do not act as hydrogen bond donors. They are generally effective at solvating both polar and nonpolar compounds.[5] It is anticipated that this compound would exhibit moderate to good solubility in solvents like N,N-Dimethylformamide (DMF), which is structurally similar to DMSO in its solvent capabilities. The solubility of related purines, such as 6-chloropurine, is approximately 10 mg/mL in DMSO and DMF, providing a useful benchmark.[6]

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. While they can interact with the nitrogen atoms of the purine ring, the large, nonpolar benzyl group may limit overall solubility compared to smaller, more polar purine derivatives.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak van der Waals forces and are poor solvents for polar molecules.[5] Due to the highly polar nature of the purine core, the solubility of this compound in these solvents is expected to be extremely low.

Authoritative Protocol for Equilibrium Solubility Determination

For drug discovery and development, the most relevant solubility measurement is thermodynamic equilibrium solubility . This value represents the true saturation point of a compound in a solvent at a specific temperature and is not subject to the kinetic artifacts that can affect other methods.[7] The "gold standard" for determining equilibrium solubility is the shake-flask method .[7]

The causality behind this choice is its direct measurement of the compound in a saturated solution that is in equilibrium with its solid-state form, providing a definitive value for downstream applications.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method, a self-validating system for generating reliable solubility data.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology

This protocol is designed to be a self-validating system. The visual confirmation of excess solid after equilibration (Step 2.3) is a critical checkpoint that ensures a true saturated state was achieved.

Materials and Reagents:

-

This compound (solid)

-

Anhydrous DMSO and other organic solvents of interest

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Chemically inert 0.22 µm syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

Protocol:

-

Preparation of the Slurry: 1.1. Weigh approximately 5-10 mg of this compound into a glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve. 1.2. Add a precise volume (e.g., 1.0 mL) of the chosen solvent (e.g., DMSO) to the vial. 1.3. Securely cap the vial. Prepare at least three replicates for each solvent.

-

Equilibration: 2.1. Place the vials on an orbital shaker or rotator set to a consistent, moderate speed. 2.2. Incubate at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is fully reached for poorly soluble compounds. 2.3. Trustworthiness Check: After the incubation period, visually inspect each vial to confirm that a small amount of undissolved solid remains. If all the solid has dissolved, the experiment is invalid for that replicate and must be repeated with more starting material.

-

Separation of Undissolved Solid: 3.1. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. This step minimizes the amount of solid that could clog the subsequent filter.[5] 3.2. Carefully draw the supernatant into a syringe. 3.3. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection vial. The choice of a chemically inert filter is crucial to prevent the compound from adsorbing to the filter material, which would lead to an underestimation of solubility.[5]

-

Quantification by HPLC: 4.1. Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the mobile phase.[5] 4.2. Run the standards on the HPLC-UV system to generate a calibration curve of peak area versus concentration. The curve must have an R² value > 0.99 for accuracy. 4.3. Analyze Samples: Accurately dilute a small aliquot of the filtered saturated solution into the mobile phase to bring its concentration within the linear range of the calibration curve. 4.4. Inject the diluted sample onto the HPLC and record the peak area.

-

Data Calculation and Reporting: 5.1. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. 5.2. Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the original solvent. 5.3. Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[5]

Conclusion

While this compound is qualitatively described as slightly soluble in DMSO and methanol, this guide underscores the critical need for precise, experimental determination of its equilibrium solubility for any rigorous scientific application. The molecule's hybrid structure—a polar purine core with a nonpolar benzyl group—dictates a nuanced solubility profile that favors polar aprotic solvents. By employing the authoritative shake-flask protocol detailed herein, researchers can generate reliable, high-quality solubility data, ensuring the accuracy of stock solution concentrations and the integrity of subsequent experimental results in drug discovery and chemical biology workflows.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- PubMed Central. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs.

- ResearchGate. (2021, August 5). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.

- SciSpace. (2010). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.

- Cayman Chemical. (n.d.). 6-Chloropurine - PRODUCT INFORMATION.

Sources

- 1. This compound | C12H9ClN4 | CID 230632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6-CHLORO-7-BENZYLPURINE CAS#: 1928-77-4 [m.chemicalbook.com]

- 4. 1928-77-4 CAS MSDS (6-CHLORO-7-BENZYLPURINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scispace.com [scispace.com]

Elucidating the Kinase Inhibitor Mechanism of Action for 7-Benzyl-6-chloro-7H-purine: A Strategic Framework

An In-Depth Technical Guide

Abstract: The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous approved kinase inhibitors by mimicking the endogenous ATP ligand. This guide presents a comprehensive, multi-phased strategic framework for the systematic characterization of 7-Benzyl-6-chloro-7H-purine, a novel compound with therapeutic potential as a kinase inhibitor. We provide a detailed roadmap for researchers and drug development professionals, beginning with initial target identification through broad biochemical screening, progressing to in-depth mechanistic studies to determine the mode of inhibition, and culminating in essential validation within a physiologically relevant cellular context. This document serves as both a theoretical guide and a practical handbook, complete with detailed experimental protocols, the rationale behind methodological choices, and data interpretation strategies, designed to rigorously elucidate the compound's mechanism of action from molecule to cell.

Part 1: Foundational Analysis and Rationale for Investigation

The Purine Scaffold: A Proven Template for Kinase Inhibition

Protein kinases constitute one of the most critical enzyme families targeted in drug discovery, particularly in oncology. Their central role in signal transduction pathways makes them prime targets for therapeutic intervention. The ATP-binding site of kinases, while highly conserved across the kinome, offers opportunities for the design of specific inhibitors. Purine analogs, such as this compound, are of significant interest because their core structure mimics the adenine ring of ATP. This inherent structural similarity provides a strong starting point for achieving potent binding to the kinase hinge region, a critical anchoring point for ATP. The strategic placement of substituents on the purine ring, such as the 6-chloro and 7-benzyl groups, is hypothesized to confer selectivity and enhance potency by exploiting unique features of the target kinase's binding pocket.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on biological evaluation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₄ | PubChem[1] |

| Molecular Weight | 244.68 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1928-77-4 | PubChem[1][2] |

Core Hypothesis and Strategic Objectives

Based on its purine core, we hypothesize that This compound functions as an ATP-competitive kinase inhibitor . The primary objectives of the research plan outlined herein are:

-

To identify the primary kinase target(s) of the compound and determine its selectivity profile across the human kinome.

-

To definitively establish its mechanism of inhibition (e.g., ATP-competitive).

-

To validate its target engagement and functional activity in a cellular environment.

This systematic approach ensures that a comprehensive data package is generated, providing a robust foundation for any subsequent lead optimization and preclinical development.

Part 2: Phase 1 - Target Identification and Potency Assessment

The initial phase is designed to cast a wide net to identify which of the 500+ human kinases the compound interacts with. This is achieved through high-throughput biochemical screening.

Rationale for Broad Kinase Panel Screening

A broad kinase panel screen is the cornerstone of modern inhibitor profiling. Its purpose is twofold: first, to identify high-affinity primary targets (on-targets), and second, to reveal potential liabilities by identifying unintended targets (off-targets). Early knowledge of off-target interactions is critical for predicting potential toxicities and guiding structure-activity relationship (SAR) studies to engineer greater selectivity. We select a luminescence-based assay for its high sensitivity, broad applicability across different kinases, and scalability for high-throughput formats.[3]

Experimental Workflow: High-Throughput Kinase Profiling

The screening process follows a logical progression from a single high-concentration screen to detailed dose-response analysis for hit validation.

Caption: Workflow for initial kinase target identification and validation.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay for Profiling

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4] Its universal nature makes it suitable for a wide range of kinases.[3]

-

Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and substrate solutions at 2x the final desired concentration (typically at the Kₘ for each).

-

Compound Plating: Serially dilute this compound in DMSO. For a 10-point dose-response, a 3-fold dilution series starting from 100 µM is common. Dispense a small volume (e.g., 1 µL) of the DMSO dilutions into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Add the target kinase, diluted in assay buffer, to each well. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit the compound to bind to the kinase.[4]

-

Initiate Kinase Reaction: Add the ATP/substrate mixture to all wells to start the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature. The duration must be within the linear range of the reaction, avoiding substrate depletion.[3]

-

Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes.

-

Signal Quantification: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Normalize the data using the controls (% Inhibition = 1 - [(Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)]) * 100. Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Data Interpretation: Hypothetical Screening Results

Following the screening cascade, the data can be summarized to highlight potent and selective hits.

| Target Kinase | % Inhibition @ 10 µM | IC₅₀ (nM) | Kinase Family |

| Kinase A | 98% | 35 | Tyrosine Kinase |

| Kinase B | 95% | 78 | Tyrosine Kinase |

| Kinase C | 65% | 1,200 | Ser/Thr Kinase |

| Kinase D | 21% | >10,000 | Ser/Thr Kinase |

| Kinase E | 8% | >10,000 | Lipid Kinase |

Part 3: Phase 2 - Elucidation of the Inhibition Mechanism

With primary targets identified, the next phase focuses on understanding how the compound inhibits the kinase.

Rationale for Mechanism of Action (MoA) Studies

Determining the MoA is crucial for drug development. ATP-competitive inhibitors, the most common class, bind in the same pocket as ATP. Understanding this interaction confirms our initial hypothesis and provides a clear path for rational, structure-based design to improve potency and selectivity.[6] We will use enzyme kinetics to probe the relationship between our inhibitor and the ATP substrate.

Caption: Logic diagram for determining ATP-competitive inhibition.

Step-by-Step Protocol: ATP Competition Assay

-

Assay Setup: Use the same ADP-Glo™ assay format as in Phase 1.

-

Varying ATP: Prepare multiple batches of the ATP/substrate mix. Keep the substrate concentration constant (at its Kₘ) but vary the ATP concentration, for example: Kₘ ATP, 5x Kₘ ATP, 10x Kₘ ATP, and 50x Kₘ ATP.

-

Inhibitor Titration: For each ATP concentration, perform a full 10-point dose-response curve for this compound.

-

Data Acquisition: Run the kinase reaction and measure luminescence as previously described.

-

Analysis: Calculate the IC₅₀ value for the inhibitor at each ATP concentration. If the compound is ATP-competitive, the apparent IC₅₀ will increase as the concentration of ATP increases, because more inhibitor is required to compete with the higher concentration of the natural substrate. A non-competitive or allosteric inhibitor's IC₅₀ would remain largely unchanged.[3]

Structural Elucidation via X-ray Crystallography

The definitive method for visualizing the binding mode is to solve the co-crystal structure of the inhibitor bound to its target kinase.[6][7] This provides atomic-level detail of the interactions driving affinity and selectivity.

Step-by-Step Protocol: Kinase-Inhibitor Co-crystallization

-

Protein Expression and Purification: Express the catalytic domain of the target kinase (e.g., Kinase A) in a suitable system (e.g., E. coli or insect cells) and purify to >95% homogeneity.

-

Complex Formation: Incubate the purified kinase with a molar excess (e.g., 3-5 fold) of this compound to ensure saturation of the binding site.

-

Crystallization Screening: Use robotic screening of hundreds of crystallization conditions (varying pH, precipitant, and additives) in sitting-drop vapor diffusion plates to identify initial crystal "hits".

-

Crystal Optimization: Refine the initial hit conditions by varying reagent concentrations to grow larger, single, diffraction-quality crystals.

-

Data Collection: Cryo-protect a crystal and flash-freeze it in liquid nitrogen.[7] Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure. Build the inhibitor into the resulting electron density map and refine the model to yield a high-resolution view of the binding pose.[8][9]

Part 4: Phase 3 - Validation in a Cellular Context

Demonstrating biochemical potency is not enough; an inhibitor must be able to enter a cell, engage its target in the complex intracellular environment, and elicit a functional response.[10] Many potent biochemical inhibitors fail in cell-based assays due to poor permeability, rapid efflux, or off-target effects.[10]

Experimental Workflow: Cellular Validation

Caption: A sequential workflow for validating inhibitor activity in cells.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the same pocket.

-

Cell Line Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for the target kinase (e.g., Kinase A) fused to NanoLuc® luciferase.

-

Assay Plating: Seed the transfected cells into a 96-well or 384-well white assay plate.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Tracer Addition: Add the fluorescent NanoBRET™ tracer at a pre-determined concentration.

-

Substrate Addition & Reading: Add the NanoLuc® substrate, furimazine, and immediately measure both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission signals.

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An effective inhibitor will displace the fluorescent tracer from the kinase, leading to a decrease in the BRET signal. Plotting the BRET ratio against inhibitor concentration allows for the determination of a cellular IC₅₀, reflecting target occupancy.[11]

Step-by-Step Protocol: Cellular Phosphorylation Assay

This assay provides direct evidence of functional kinase inhibition by measuring the phosphorylation status of a known downstream substrate.[11][12]

-

Cell Treatment: Select a cell line where the target kinase signaling pathway is active. Treat cells with various concentrations of this compound for a defined period (e.g., 2 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Quantification (ELISA method): Use a sandwich ELISA kit specific for the phosphorylated substrate. Add cell lysates to wells coated with a capture antibody for the total substrate protein. Detect the phosphorylated fraction using a phospho-site-specific primary antibody followed by an HRP-conjugated secondary antibody.

-

Data Analysis: The signal is proportional to the amount of phosphorylated substrate. A potent inhibitor will cause a dose-dependent decrease in the signal.

Visualizing the Mechanism: Kinase Signaling Pathway Inhibition

Caption: Inhibition of a signaling pathway by this compound.

Part 5: Summary and Future Directions

This guide has outlined a rigorous, phased approach to fully characterize the mechanism of action of this compound as a kinase inhibitor. By progressing from broad biochemical profiling to specific MoA studies and finally to essential cellular validation, this framework generates a comprehensive dataset that robustly defines the compound's biological activity.

Summary of Expected Data:

| Phase | Key Experiment(s) | Primary Output | Interpretation |

| 1: Profiling | Broad Kinase Panel Screen | IC₅₀ values vs. kinome | Identifies on- and off-targets; defines potency and selectivity. |

| 2: MoA | ATP Competition Assay | Shift in IC₅₀ with [ATP] | Confirms (or refutes) ATP-competitive binding mechanism. |

| X-ray Crystallography | 3D structure of complex | Reveals atomic interactions and provides basis for rational design. | |

| 3: Cellular | NanoBRET™ Assay | Cellular IC₅₀ | Confirms cell permeability and target engagement in a live cell. |

| Phospho-Substrate Assay | Inhibition of signaling | Validates functional inhibition of the downstream pathway. | |

| Proliferation Assay | Anti-proliferative EC₅₀ | Links target inhibition to a relevant cellular phenotype. |

Upon successful completion of this workflow, the next steps would involve using the structural and SAR data to initiate a lead optimization program to further improve potency, selectivity, and drug-like properties, followed by pharmacokinetic studies and evaluation in in vivo models of disease.

References

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]

- Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

- Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. PubMed. [Link]

- Cell-based Kinase Assays. Profacgen. [Link]

- Cell-based test for kinase inhibitors. (2020-11-26). INiTS. [Link]

- Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]

- Protein Kinase A - inhibitor complex X-ray structures reveal major binding modes. Diamond Light Source. [Link]

- Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes.

- Biochemical kinase assay to improve potency and selectivity. (2021-03-25). Domainex. [Link]

- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. [Link]

- X-ray crystallographic analyses of 14 IPMK inhibitor complexes. (2024-05-09). PubMed - NIH. [Link]

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]

- X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PMC. [Link]

- This compound. PubChem. [Link]

- 7-benzyl-2,6-dichloro-7H-purine. PubChem. [Link]

Sources

- 1. This compound | C12H9ClN4 | CID 230632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. domainex.co.uk [domainex.co.uk]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. X-ray crystallographic analyses of 14 IPMK inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]

A Technical Guide to the Synthesis and Evaluation of 7-Benzyl-6-chloro-7H-purine Derivatives for Anticancer Drug Discovery

Introduction: The Strategic Importance of the Purine Scaffold in Oncology

Purine analogues represent a cornerstone in the edifice of modern chemotherapy. Their structural resemblance to endogenous purine nucleobases allows them to function as antimetabolites, effectively disrupting critical cellular processes such as DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1] This mechanism has proven particularly potent against the rapidly proliferating cells characteristic of cancer.[1]

Within this broad class of compounds, the 7-substituted-6-chloropurine scaffold serves as a particularly versatile and privileged core structure for medicinal chemists. The chlorine atom at the C6 position is an excellent leaving group, amenable to nucleophilic substitution, thus providing a strategic handle for introducing a diverse array of functional groups to probe structure-activity relationships (SAR).[2] The N7 position, as opposed to the more common N9 substitution, offers a distinct vector for molecular exploration, influencing solubility, metabolic stability, and target engagement. Specifically, the introduction of a benzyl group at N7 can enhance hydrophobic interactions within target protein binding pockets and modulate the electronic properties of the purine ring system.

This guide provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of 7-Benzyl-6-chloro-7H-purine derivatives. It is intended for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and innovative anticancer research.

Core Synthesis Strategy: Building the this compound Nucleus

The construction of the target purine system is most effectively achieved through a multi-step sequence starting from readily available pyrimidine precursors. This approach offers superior flexibility for diversification compared to direct alkylation of 6-chloropurine, which often yields a mixture of N7 and N9 isomers that can be challenging to separate. Our recommended pathway begins with 4,6-dichloro-5-nitropyrimidine, a versatile starting material for building the fused imidazole ring of the purine.

The overall synthetic workflow is depicted below.

Caption: Key chemical transformations in the synthesis.

-

Step 1: Reduction of the Nitro Group. The synthesis commences with the reduction of 4,6-dichloro-5-nitropyrimidine. Stannous chloride (SnCl₂) in ethanol is the reagent of choice for this transformation. [2]It is a reliable and selective method that cleanly reduces the nitro group to the corresponding amine without affecting the chloro substituents on the pyrimidine ring, yielding 5-amino-4,6-dichloropyrimidine. This amino group is now poised for the subsequent cyclization step.

-

Step 2: Imidazole Ring Formation (Cyclization). The formation of the purine's second ring is achieved by reacting the diamine intermediate with a one-carbon source. A common and effective method involves heating with triethyl orthoformate in the presence of an acid catalyst, such as para-toluenesulfonic acid or simply acetic anhydride followed by formic acid. [2]This reaction proceeds via formylation of the amino group followed by intramolecular cyclization and dehydration to afford the 6-chloro-9H-purine intermediate.

-

Step 3: Regioselective Benzylation. This is the most critical step for establishing the desired N7-substitution. The alkylation of 6-chloropurine can occur at either the N7 or N9 position of the imidazole ring. To favor N7 substitution, the reaction conditions must be carefully controlled. Using a polar aprotic solvent like DMF and a carbonate base (e.g., K₂CO₃) with benzyl bromide typically directs the alkylation towards the N7 position. The rationale lies in the kinetic versus thermodynamic control of the reaction; the N7 position is often the kinetically favored site for alkylation under these conditions. The product is the core scaffold, this compound. [3]

-

Step 4: Diversification via Nucleophilic Aromatic Substitution. With the core scaffold in hand, the C6-chloro group is activated for nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents. Reacting the scaffold with primary or secondary amines, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), provides access to a library of 6-amino-substituted derivatives. [2]This step is crucial for exploring the SAR of the compound series.

Detailed Experimental Protocol: Synthesis of 6-(4-Fluorobenzylamino)-7-benzyl-7H-purine

This protocol provides a representative example of the synthesis and diversification process.

Materials:

-

6-Chloro-7-benzyl-7H-purine (core scaffold)

-

4-Fluorobenzylamine

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 6-chloro-7-benzyl-7H-purine (1.0 eq) in n-butanol (10 mL per mmol of starting material), add 4-fluorobenzylamine (1.2 eq) and DIPEA (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 8-16 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

-

Characterization: Combine the pure fractions and remove the solvent to yield the final product as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized derivatives must be evaluated for their anticancer activity to identify promising lead compounds.

In Vitro Cytotoxicity Screening

The primary evaluation involves screening the compounds against a panel of human cancer cell lines. Common choices include:

-

MCF-7: Breast adenocarcinoma

-

HCT116: Colon carcinoma [1]* Huh7: Hepatocellular carcinoma [1][2]* K562: Chronic myelogenous leukemia [4] The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity. [1]It measures cell density based on the staining of total cellular protein. From the dose-response curves generated, the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is calculated for each compound.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is fundamental to optimizing the lead compound. By comparing the IC₅₀ values of different derivatives, researchers can deduce the influence of specific structural modifications on anticancer potency. [5] Table 1: Representative SAR Data for C6-Substituted 7-Benzyl-7H-purine Derivatives

| Compound ID | C6-Substituent (R-group) | IC₅₀ vs. HCT116 (µM) | IC₅₀ vs. MCF-7 (µM) |

| 1 | 4-Fluorobenzylamino | 5.2 | 7.8 |

| 2 | 3,4-Dichlorobenzylamino | 1.8 | 2.5 |

| 3 | 4-(Trifluoromethyl)benzylamino | 0.9 | 1.3 |

| 4 | Cyclohexylamino | 15.7 | > 25 |

| 5 | Morpholino | > 50 | > 50 |

| 5-FU (Control) | - | 3.5 | 4.1 |

Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[1][2]

From this representative data, several key insights can be drawn:

-

Aromatic vs. Aliphatic Substituents: Aromatic substituents at C6 (Compounds 1-3) are clearly favored over aliphatic (Compound 4) or simple heterocyclic (Compound 5) groups, indicating the importance of potential π-π stacking or hydrophobic interactions.

-

Electronic Effects: The introduction of electron-withdrawing groups on the benzylamino moiety significantly enhances potency. The activity increases in the order: 4-Fluoro < 3,4-Dichloro < 4-Trifluoromethyl. This suggests that the electronic properties of this substituent are critical for target engagement.

Mechanism of Action: A Plausible Pathway

While the precise target can vary, many purine analogues function by inducing apoptosis. They can act as inhibitors of key enzymes like cyclin-dependent kinases (CDKs) or interfere with DNA replication, leading to cellular stress and the activation of the intrinsic apoptotic pathway. [1]

Caption: Plausible apoptotic pathway induced by purine analogs.

Conclusion and Future Directions

The this compound scaffold is a highly tractable and promising starting point for the development of novel anticancer agents. The synthetic routes are well-established and allow for extensive diversification at the C6 position, which has been shown to be a critical determinant of biological activity. Future work should focus on expanding the library of derivatives to further refine the SAR, exploring substitutions on the N7-benzyl ring, and undertaking detailed mechanism-of-action studies for the most potent compounds to identify their precise molecular targets. This systematic approach, combining rational design, robust chemical synthesis, and thorough biological evaluation, holds significant promise for advancing the next generation of purine-based cancer therapeutics.

References

- Ginalska, G. et al. (2015). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules.

- Vanda, D. et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ACS Combinatorial Science.

- Vanda, D. et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ACS Combinatorial Science.

- Vanda, D. et al. (2018). Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ResearchGate.

- Yadav, G. et al. (2009). Synthesis and antimicrobial evaluation of some new substituted purine derivatives. Bioorganic & Medicinal Chemistry.

- Reddy, C. S. et al. (2013). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.

- Al-Ostath, A. et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Iranian Chemical Society.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Al-Ostath, A. et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.

- Liu, M. C. et al. (2005). Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. Nucleosides, Nucleotides & Nucleic Acids.

- Tan, M. L. et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules.

Sources

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H9ClN4 | CID 230632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 7-Benzyl-6-chloro-7H-purine and its Analogs

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 7-Benzyl-6-chloro-7H-purine and its diverse analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Purine Scaffold in Modern Drug Discovery

Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous life-saving drugs.[1] The purine scaffold is a critical motif in molecules designed to interfere with nucleic acid metabolism or cellular signaling pathways.[1] As such, purine analogs have been extensively developed as antimetabolites for anticancer therapies, where they disrupt DNA synthesis in rapidly dividing cancer cells, and as antiviral agents that inhibit viral replication.[1][2]

Among the vast family of purine derivatives, the 6-chloropurine moiety stands out as a particularly versatile intermediate.[1][3] The chlorine atom at the 6-position is an excellent leaving group, facilitating nucleophilic substitution reactions to generate extensive libraries of 6-substituted purine analogs with diverse biological functions. This guide focuses specifically on N-7 benzylated 6-chloropurine derivatives, a class of compounds demonstrating significant potential in oncology and virology.

Synthesis and Chemical Derivatization

The synthetic versatility of the 6-chloropurine core allows for systematic modification at various positions of the purine ring, enabling the exploration of structure-activity relationships (SAR). The benzyl group at the N-7 position and the chloro group at the C-6 position are key handles for chemical modification.

General Synthetic Strategy

A common approach to synthesizing N-substituted and C-6-substituted purine analogs begins with a commercially available dichlorinated purine precursor. The N-7 position can be selectively alkylated, for instance with benzyl bromide, to yield the 7-benzyl-2,6-dichloro-7H-purine intermediate.[4][5] The greater reactivity of the chlorine atom at the C-6 position allows for selective nucleophilic aromatic substitution with various amines, thiols, or alcohols, while the C-2 chlorine remains intact or can be substituted under different reaction conditions.

Caption: General synthetic workflow for producing diverse 7-benzyl-6-substituted-purine analogs.

Biological Activities and Therapeutic Potential

Analogs derived from the this compound scaffold have demonstrated a broad spectrum of biological activities, most notably in the fields of oncology and virology.

Anticancer Activity

The primary mechanism by which purine analogs exert their anticancer effects is through their action as antimetabolites.[1] By mimicking endogenous purines, they can be incorporated into DNA and RNA, or they can inhibit key enzymes involved in nucleic acid synthesis, ultimately leading to the disruption of DNA replication and cell cycle arrest in rapidly proliferating cancer cells.

Numerous studies have highlighted the potent cytotoxic effects of 6,9-disubstituted and 6,8,9-trisubstituted purine analogs against a panel of human cancer cell lines.[2][6] For instance, a series of 6-(4-substituted piperazin-1-yl)-9-(4-substituted benzyl)purines showed promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range.[2] Notably, analogs such as 6-(4-(4-trifluoromethylphenyl)piperazine) and 6-(4-(3,4-dichlorophenyl)piperazine) derivatives displayed cytotoxic bioactivity comparable or superior to established chemotherapeutic agents like 5-Fluorouracil and Fludarabine against hepatocellular carcinoma cells.[2][6]

| Compound Scaffold | Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 6,9-disubstituted purine | C6: 4-(p-tolyl)piperazine, N9: Benzyl | Huh7 (Liver) | 0.13 | [2] |

| 6,9-disubstituted purine | C6: 4-(4-CF₃-phenyl)piperazine, N9: Benzyl | Huh7 (Liver) | 0.08 | [2] |

| 6,8,9-trisubstituted purine | C6: 4-(p-tolyl)piperazine, C8: Ph-O-Ph, N9: Cyclopentyl | Huh7 (Liver) | 0.05 | [6] |

| 6,8,9-trisubstituted purine | C6: 4-phenylpiperazine, C8: Ph-O-Ph, N9: Cyclopentyl | HCT116 (Colon) | 0.07 | [6] |

Table 1: Representative cytotoxic activities of substituted purine analogs against human cancer cell lines.

Antiviral Activity

The 6-chloropurine moiety is a crucial pharmacophore for antiviral activity.[7] Its electrophilic nature is hypothesized to allow for the formation of a covalent bond with target viral enzymes, leading to effective and potentially irreversible inhibition.[7] Nucleoside analogs containing 6-chloropurine have shown efficacy against a range of DNA and RNA viruses.

-

Anti-SARS-CoV Activity: Nucleoside analogs featuring a 6-chloropurine base have exhibited promising activity against SARS-CoV, comparable to known agents like mizoribine and ribavirin.[7]

-

Anti-Herpesvirus Activity: 6-chloropurine arabinoside has demonstrated potent activity against varicella-zoster virus (VZV), with its mechanism dependent on phosphorylation by the VZV-induced thymidine kinase (TK).[8] It also shows moderate activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2).[8]

-

Anti-HIV Activity: 6-benzyl analogs of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) have been developed as potent and selective inhibitors of HIV-1 replication.[9]

The antiviral mechanism often involves intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral polymerases, thus halting viral replication.[7]

Caption: Proposed mechanism of action for antiviral 6-chloropurine nucleoside analogs.

Structure-Activity Relationships (SAR)

Systematic modification of the 7-benzyl-6-chloropurine scaffold has revealed several key SAR trends that govern biological activity.

-

The C-6 Position: The chlorine atom is critical for activity, likely due to its role as a good leaving group and its potential for covalent bond formation.[7] Replacing it with weaker leaving groups, such as methoxy or methylthio, diminishes antiviral activity.[7] For anticancer activity, substitution with bulky piperazine moieties containing various phenyl groups has proven highly effective.[2][6]

-

The N-7 and N-9 Positions: While this guide focuses on N-7 benzylated compounds, studies on related N-9 substituted analogs show that the nature of the substituent (e.g., benzyl, cyclopentyl) significantly impacts cytotoxic potency.[2][6] The substitution pattern on the benzyl ring itself offers a further avenue for optimization.

-

The C-8 Position: In 6,8,9-trisubstituted purines, the introduction of a large, hydrophobic group like a phenoxyphenyl moiety at C-8 can dramatically enhance anticancer activity.[6]

-

Sugar Moiety (for Nucleoside Analogs): In antiviral nucleoside analogs, the type of sugar and the protection state of its hydroxyl groups are critical. For instance, an unprotected 5'-hydroxyl group was found to be important for anti-SARS-CoV activity, suggesting it is a substrate for intracellular phosphorylation.[7]

Caption: Key Structure-Activity Relationship (SAR) sites on the purine scaffold.

Key Experimental Protocols

Reproducible and robust experimental design is fundamental to the evaluation of novel chemical entities. The following are standardized protocols used in the assessment of 6-chloropurine analogs.

General Protocol for Synthesis of 6-(Substituted-piperazin-1-yl)-9-benzyl-9H-purine

This protocol is a representative example for generating analogs for screening.

-

Step A: Benzylation: Dissolve 6-chloro-9H-purine in a suitable solvent like DMF. Add a base (e.g., K₂CO₃) followed by the appropriate benzyl bromide derivative. Stir the reaction at room temperature until completion (monitored by TLC).

-

Step B: Nucleophilic Substitution: To the crude 6-chloro-9-benzyl-9H-purine intermediate, add the desired substituted piperazine (typically 1.1-1.5 equivalents) and a base such as triethylamine.

-

Reaction Conditions: Heat the mixture in a sealed tube or under reflux (e.g., 80-125 °C) for several hours.[6]

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][10]

Protocol for In Vitro Cytotoxicity Evaluation (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells from the desired cancer cell line (e.g., Huh7, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized purine analogs in the culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

-